N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDJRCNVOSODFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core
Starting Material: Aniline derivatives.
Reaction: Cyclization with acetylacetone under acidic conditions to form the tetrahydroquinoline core.
Conditions: Reflux in acetic acid.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Aqueous or organic solvents, often under reflux.
Products: Oxidized derivatives of the tetrahydroquinoline core.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions, typically in solvents like ethanol or ether.
Products: Reduced forms of the compound, potentially altering the cyclohexene moiety.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Organic solvents, often under mild heating.
Products: Halogenated derivatives, which can be further functionalized.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal catalysis.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Anticancer Research: Potential inhibitor of specific cancer cell lines due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide exerts its effects is likely multifaceted:
Molecular Targets: May interact with enzymes or receptors involved in cellular signaling pathways.
Pathways: Could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Catalytic and Functional Group Comparisons
highlights N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][Oms]₂), a sulfonated diaminium catalyst used in thioamide synthesis. Catalysts like [TMBSED][Oms]₂ could theoretically facilitate the synthesis of thioamide analogs of the target compound, though this is speculative based on the provided data .
Research Findings and Limitations
- Crystallographic Analysis: SHELX-based refinement () would be critical for resolving the target compound’s stereochemistry, particularly the acetylated tetrahydroquinoline and cyclohexenyl ethyl moieties .
Data Gaps :
Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) or bioactivity are absent in the provided evidence. Comparisons are inferred from structural analogs like 4a and catalytic systems like [TMBSED][Oms]₂.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a cyclohexene group through an ethylene diamine chain. The molecular formula is , with a molecular weight of approximately 314.44 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O |
| Molecular Weight | 314.44 g/mol |
| LogP | 2.825 |
| Polar Surface Area | 54.56 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Key steps often include:
- Formation of the tetrahydroquinoline core.
- Coupling reactions to introduce the cyclohexene moiety.
- Purification through chromatographic techniques.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. For example:
- Case Study : A derivative similar to this compound showed significant cytotoxic effects against various cancer cell lines in vitro.
Neuroprotective Effects
Compounds within the tetrahydroquinoline class are also noted for their neuroprotective properties:
- Research Finding : A study indicated that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Antimicrobial Properties
The presence of functional groups in the compound suggests possible antimicrobial activity:
- Investigation : Preliminary tests revealed that related compounds exhibited inhibition against bacterial strains, indicating potential for further exploration in antimicrobial therapy.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may bind to specific enzyme active sites, inhibiting their function.
- Receptor Modulation : Interaction with various receptors could influence signaling pathways associated with cell growth and survival.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(naphthalen-2-ylyl)acetamide | Naphthalene and acetamide groups | Anticancer activity |
| 1,2,3,4-Tetrahydroisoquinoline derivatives | Tetrahydro structure | Neuroprotective effects |
| Quinoline derivatives | Quinoline ring | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
